HyNic-PEG2-DBCO -

HyNic-PEG2-DBCO

Catalog Number: EVT-8248511
CAS Number:
Molecular Formula: C34H38N6O5
Molecular Weight: 610.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of HyNic-PEG2-DBCO involves several key steps:

  1. Preparation of HyNic: Hydrazinonicotinamide is synthesized through established methods that involve the reaction of nicotinic acid derivatives with hydrazine.
  2. PEGylation: The next step involves the conjugation of HyNic to a PEG chain. This can be achieved by reacting HyNic with a PEG derivative containing an appropriate functional group (e.g., amine or carboxylic acid), typically using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide).
  3. Attachment of DBCO: Finally, DBCO is introduced to the PEG-HyNic conjugate through a nucleophilic substitution reaction, taking advantage of the reactive nature of the DBCO moiety.

This multi-step synthesis allows for precise control over the molecular weight and functionality of the final compound, which is crucial for its application in targeted drug delivery and imaging.

Molecular Structure Analysis

The molecular structure of HyNic-PEG2-DBCO can be described as follows:

  • HyNic moiety: Contains a hydrazine functional group attached to a pyridine ring, which allows for coordination with metal ions like technetium.
  • PEG segment: Provides flexibility and solubility to the compound; typically consists of two ethylene glycol units.
  • DBCO group: A bicyclic structure that enables efficient click chemistry reactions with azides.
HyNic OCH2CH2 2DBCO\text{HyNic}-\text{ OCH}_2\text{CH}_2\text{ }_2-\text{DBCO}

This arrangement facilitates both metal ion coordination and subsequent reactions with azide-containing biomolecules.

Chemical Reactions Analysis

HyNic-PEG2-DBCO participates in several important chemical reactions:

  1. Coordination with Technetium: The HyNic moiety can coordinate with technetium-99m through its nitrogen atoms, forming stable complexes that are essential for radiolabeling applications. The coordination involves either monodentate or bidentate binding modes, influencing the stability and bioavailability of the radiopharmaceuticals produced.
  2. Click Chemistry: The DBCO group allows for strain-promoted azide-alkyne cycloaddition reactions. This reaction is highly selective and proceeds under mild conditions, making it suitable for bioconjugation applications where biomolecules are modified without significant alteration to their biological activity.
  3. Stability Studies: The stability of HyNic-based complexes has been investigated through various analytical techniques including high-performance liquid chromatography (HPLC) and mass spectrometry, confirming the robustness of these compounds under physiological conditions.
Mechanism of Action

The mechanism of action for HyNic-PEG2-DBCO primarily revolves around its use in radiolabeling and drug delivery systems:

  1. Radiolabeling: Upon coordination with technetium-99m, the resulting complex can be injected into biological systems for imaging purposes. The radiopharmaceutical accumulates in tissues expressing specific biomarkers (e.g., prostate-specific membrane antigen), allowing for targeted imaging.
  2. Bioconjugation: The DBCO moiety facilitates the attachment to azide-functionalized biomolecules (like antibodies or peptides). This process enhances the specificity of drug delivery systems by ensuring that therapeutic agents are delivered directly to target cells or tissues.
  3. In Vivo Applications: Once administered, the conjugates exhibit specific localization based on the targeting agent used, which is critical for both diagnostic imaging and therapeutic interventions.
Physical and Chemical Properties Analysis

HyNic-PEG2-DBCO exhibits several notable physical and chemical properties:

  • Solubility: The PEG component significantly increases solubility in aqueous environments, making it suitable for biological applications.
  • Stability: The compound demonstrates stability under physiological conditions, which is essential for maintaining efficacy during imaging procedures.
  • Molecular Weight: The molecular weight can be adjusted based on the length of the PEG chain used during synthesis, influencing pharmacokinetics and biodistribution profiles.

These properties make HyNic-PEG2-DBCO an attractive candidate in the field of molecular imaging and targeted therapy.

Applications

HyNic-PEG2-DBCO has several important applications in scientific research and clinical practice:

  1. Radiopharmaceutical Development: It is used extensively in developing radiolabeled compounds for single-photon emission computed tomography imaging, particularly in oncology.
  2. Targeted Drug Delivery: By facilitating bioconjugation to antibodies or peptides, this compound enhances targeted therapy approaches in cancer treatment.
  3. Molecular Imaging Studies: It plays a crucial role in studies aimed at understanding disease mechanisms through imaging techniques that visualize specific biomolecular interactions in vivo.
Introduction to HyNic-PEG2-DBCO in Targeted Molecular Design

Role of Bifunctional Linkers in PROTAC Development

Bifunctional linkers serve as critical architectural elements in PROTACs (Proteolysis Targeting Chimeras), spatially organizing the ternary complex formation between target proteins, E3 ubiquitin ligases, and the ubiquitin-proteasome system. HyNic-PEG2-DBCO provides a specialized molecular scaffold that simultaneously incorporates two distinct protein-binding ligands through orthogonal conjugation chemistries. The HyNic moiety forms stable benzaldehyde-bond complexes with carbonyl-containing compounds, while the DBCO group undergoes copper-free "click" cycloaddition with azide-functionalized molecules [1] [9]. This dual functionality enables the precise assembly of heterobifunctional degraders without cross-reactivity with biological nucleophiles.

The PEG₂ spacer in HyNic-PEG2-DBCO addresses a key challenge in PROTAC design: optimizing linker length for productive ternary complex formation. Research indicates that PROTAC efficacy exhibits a nonlinear relationship with linker length, requiring precise distance modulation between the warheads. The ethylene glycol units in PEG₂ provide approximately 15.4 Å of separation—sufficient to prevent steric clashes while maintaining optimal proximity between the target protein and E3 ligase. Additionally, the electron-rich oxygen atoms in the PEG spacer enhance aqueous solubility, counteracting the hydrophobic aggregation often observed with all-carbon chains. This solubility enhancement is crucial for maintaining proteasomal accessibility and cellular permeability in drug-like PROTAC molecules [1] [5].

Table 1: Key Structural Attributes of HyNic-PEG2-DBCO

Functional DomainChemical GroupBiological FunctionConjugation Specificity
Anhydride TerminalHyNic (Hydrazinonicotinamide)E3 ligase recruiterForms stable bonds with aldehydes/ketones
Central SpacerPEG₂ (Ethylene glycol dimer)Spatial separationProvides 15.4 Å distance between functional ends
Alkyne TerminalDBCO (Dibenzocyclooctyne)Target protein engagementStrain-promoted cycloaddition with azides

Click Chemistry Paradigms in Bioconjugation Strategies

The DBCO terminus of HyNic-PEG2-DBCO operates through strain-promoted azide-alkyne cycloaddition (SPAAC), a quintessential bioorthogonal reaction that revolutionized in vivo conjugation strategies. Unlike copper-catalyzed azide-alkyne cycloadditions (CuAAC), which require cytotoxic metal catalysts, SPAAC harnesses ring strain energy (approximately 26 kcal/mol in DBCO) to drive the formation of stable triazole linkages with azide-functionalized biomolecules [3] [9]. This copper-free mechanism preserves protein integrity and cellular viability while enabling reactions under physiological conditions—a critical advantage for constructing functional PROTACs and antibody-drug conjugates.

The reaction kinetics of DBCO-mediated SPAAC demonstrate remarkable efficiency, with second-order rate constants ranging from 0.1 to 1.0 M⁻¹s⁻¹ in aqueous buffers. Recent radiopharmaceutical applications highlight its utility in rapid radiolabeling; studies have achieved radiochemical yields exceeding 90% within 15 minutes at ambient temperatures when conjugating DBCO-modified peptides with ¹⁸F-labeled azides [3]. This efficiency is paramount for working with short-lived radioisotopes like ⁶⁸Ga (t₁/₂ = 68 min) in diagnostic probe development. The bioorthogonal nature of SPAAC further enables in vivo pretargeting strategies, where DBCO-functionalized antibodies can be administered days before azide-bearing radionuclides, significantly improving tumor-to-background ratios in molecular imaging [3].

Table 2: Comparative Analysis of Click Chemistry Reactions in Bioconjugation

Reaction ParameterCuAACSPAAC (DBCO-based)IEDDA
Catalyst RequirementCopper(I)NoneNone
Reaction Rate (M⁻¹s⁻¹)1.0–10.00.1–1.010–2,000
BioorthogonalityModerateHighExceptional
Byproduct FormationSignificantNegligibleNegligible
In Vivo CompatibilityLimitedHighHigh
Representative ApplicationSurface functionalizationPROTAC assemblyTetrazine ligation

Evolution of PEG-Based Architectures in Drug Delivery Systems

The integration of polyethylene glycol spacers represents a transformative advancement in linker technology, addressing historical limitations of hydrophobic aggregation and rapid clearance. Early PROTAC designs utilized alkyl chains or rigid aromatic linkers that induced nonspecific binding and poor solubility. HyNic-PEG2-DBCO incorporates a dimeric ethylene oxide unit (PEG₂) that strategically balances hydrophilicity with molecular compactness. The oxygen-rich PEG spacer creates a hydration shell around the conjugate, reducing plasma protein adsorption and extending circulatory half-life without the viscosity issues associated with longer PEG chains (e.g., PEG₄ or PEG₂₄) [5] [7] [9].

The evolution toward short-chain PEGs reflects a paradigm shift in linker design philosophy. While early drug delivery systems employed high-molecular-weight PEG (≥5 kDa) to enhance pharmacokinetics, these polymers significantly altered biodistribution patterns and impaired target engagement. The minimal PEG₂ spacer in HyNic-PEG2-DBCO adds only 88 Da molecular weight but increases aqueous solubility by approximately 15-fold compared to non-PEGylated analogs. This design preserves the membrane permeability essential for intracellular PROTAC activity while maintaining a compact molecular footprint (total MW: 610.70 Da). Advanced molecular dynamics simulations confirm that PEG₂ provides sufficient flexibility for conformational adjustments during ternary complex formation, contributing to improved degradation efficiency against challenging targets like BTK and BRD4 [5] [9].

Properties

Product Name

HyNic-PEG2-DBCO

IUPAC Name

N-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethyl]-6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carboxamide

Molecular Formula

C34H38N6O5

Molecular Weight

610.7 g/mol

InChI

InChI=1S/C34H38N6O5/c1-25(2)38-39-31-14-13-28(23-37-31)34(43)36-18-20-45-22-21-44-19-16-32(41)35-17-15-33(42)40-24-29-9-4-3-7-26(29)11-12-27-8-5-6-10-30(27)40/h3-10,13-14,23H,15-22,24H2,1-2H3,(H,35,41)(H,36,43)(H,37,39)

InChI Key

KOJXDHRRFSOTLE-UHFFFAOYSA-N

SMILES

CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)C

Canonical SMILES

CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.